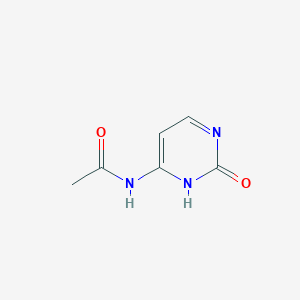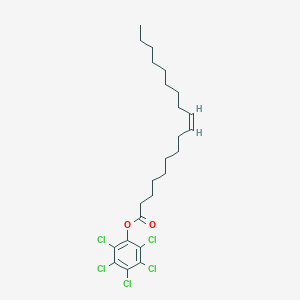
Pentachlorophenyl oleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl oleate (PCPO) is a synthetic compound with a molecular formula of C18H12Cl5O. It is commonly used as a pesticide and a fungicide due to its ability to inhibit the growth of microorganisms. In recent years, PCPO has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Pentachlorophenyl oleate exerts its biological effects through the inhibition of mitochondrial respiration. It binds to the mitochondrial membrane and disrupts the electron transport chain, leading to the generation of reactive oxygen species and ultimately cell death. Pentachlorophenyl oleate has also been shown to induce apoptosis in cancer cells through the activation of caspase-dependent pathways.
Efectos Bioquímicos Y Fisiológicos
Pentachlorophenyl oleate has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cells. It has also been shown to inhibit the growth of microorganisms and induce cell death in cancer cells. In addition, Pentachlorophenyl oleate has been shown to have immunomodulatory effects, affecting the function of immune cells such as macrophages.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pentachlorophenyl oleate has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize. It is also stable and has a long shelf life. However, Pentachlorophenyl oleate is highly toxic and must be handled with care. It can also be difficult to work with due to its hydrophobic nature.
Direcciones Futuras
There are several future directions for research on Pentachlorophenyl oleate. One area of interest is the development of more efficient synthesis methods for Pentachlorophenyl oleate. Another area of interest is the investigation of Pentachlorophenyl oleate's potential use in cancer treatment. Further studies are also needed to elucidate the molecular mechanisms underlying Pentachlorophenyl oleate's biological effects. Additionally, the environmental impact of Pentachlorophenyl oleate should be further investigated to determine its potential toxicity to non-target organisms.
Conclusion
In conclusion, Pentachlorophenyl oleate is a synthetic compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its biological effects. Pentachlorophenyl oleate exerts its effects through the inhibition of mitochondrial respiration and has been shown to have a variety of biochemical and physiological effects. While Pentachlorophenyl oleate has several advantages for use in lab experiments, it must be handled with care due to its toxicity. Future research on Pentachlorophenyl oleate should focus on developing more efficient synthesis methods, investigating its potential use in cancer treatment, and determining its environmental impact.
Métodos De Síntesis
Pentachlorophenyl oleate can be synthesized through the reaction of pentachlorophenol and oleic acid in the presence of a catalyst. The reaction results in the formation of Pentachlorophenyl oleate and water. The process is relatively simple, and the yield can be optimized through the use of appropriate reaction conditions.
Aplicaciones Científicas De Investigación
Pentachlorophenyl oleate has been extensively studied for its potential applications in various fields, including agriculture, medicine, and environmental science. In agriculture, Pentachlorophenyl oleate has been shown to be effective in controlling fungal diseases in crops. In medicine, Pentachlorophenyl oleate has been investigated for its potential use in cancer treatment due to its ability to induce apoptosis in cancer cells. In environmental science, Pentachlorophenyl oleate has been used as a marker for environmental contamination.
Propiedades
Número CAS |
10443-46-6 |
|---|---|
Nombre del producto |
Pentachlorophenyl oleate |
Fórmula molecular |
C24H33Cl5O2 |
Peso molecular |
530.8 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H33Cl5O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(30)31-24-22(28)20(26)19(25)21(27)23(24)29/h9-10H,2-8,11-17H2,1H3/b10-9- |
Clave InChI |
OWGMMEAKLCGGTM-KTKRTIGZSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Otros números CAS |
10443-46-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



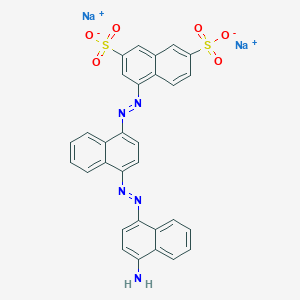
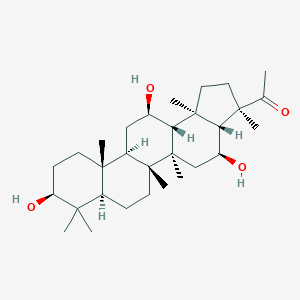
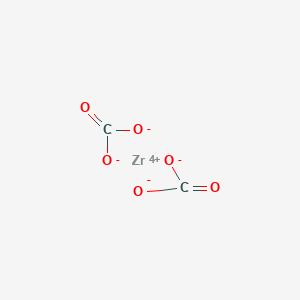
![5a,5b,11a,11b-Tetrahydrodibenzo[b,h]biphenylene-5,6,11,12-tetrone](/img/structure/B85148.png)
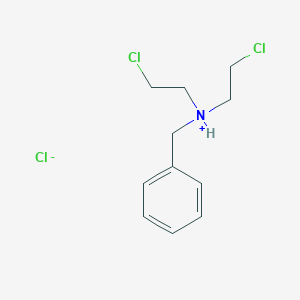
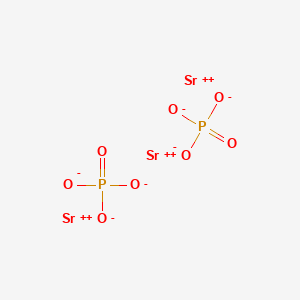
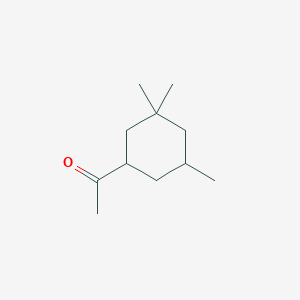

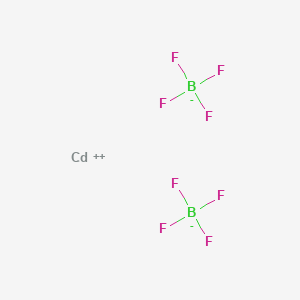
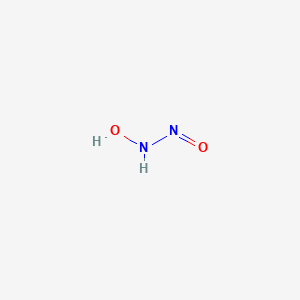

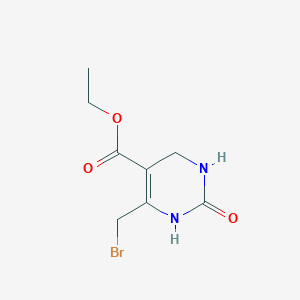
![(10-[(Acetyloxy)methyl]-9-anthryl)methyl acetate](/img/structure/B85165.png)
